2-(4-octoxyphenyl)-5-octylpyridine
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Overview
Description
2-(4-octoxyphenyl)-5-octylpyridine: is a chemical compound with the molecular formula C27H41NO . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-octoxyphenyl)-5-octylpyridine can be achieved through several methods. One common approach involves the Bohlmann-Rahtz pyridine synthesis , which is a multi-step process that includes the condensation of an aldehyde with an enamine, followed by cyclization and aromatization . Another method involves the Hantzsch dihydropyridine synthesis , which uses a β-ketoester, an aldehyde, and ammonia to form the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts, such as copper or nickel , can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-octoxyphenyl)-5-octylpyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, aryl halides
Major Products
The major products formed from these reactions include pyridine N-oxides , reduced pyridine derivatives , and substituted pyridine compounds .
Scientific Research Applications
2-(4-octoxyphenyl)-5-octylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-octoxyphenyl)-5-octylpyridine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzyme active sites or receptor proteins , thereby modulating their activity . The compound’s structure allows it to interact with various biomolecules , leading to its observed biological effects .
Comparison with Similar Compounds
2-(4-octoxyphenyl)-5-octylpyridine can be compared with other similar compounds, such as:
5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine (PYP8O8): Similar in structure but differs in the heterocyclic ring, which is a pyrimidine instead of pyridine.
2,5-diphenyl-1,3-oxazoline: Another compound with a similar application in materials science but with a different core structure.
The uniqueness of this compound lies in its specific pyridine ring and octyloxyphenyl substituent , which confer distinct chemical and physical properties .
Properties
CAS No. |
107215-61-2 |
---|---|
Molecular Formula |
C27H41NO |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
2-(4-octoxyphenyl)-5-octylpyridine |
InChI |
InChI=1S/C27H41NO/c1-3-5-7-9-11-13-15-24-16-21-27(28-23-24)25-17-19-26(20-18-25)29-22-14-12-10-8-6-4-2/h16-21,23H,3-15,22H2,1-2H3 |
InChI Key |
JBNLUJVDDCTYMT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCCCCC |
Canonical SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCCCCC |
Origin of Product |
United States |
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